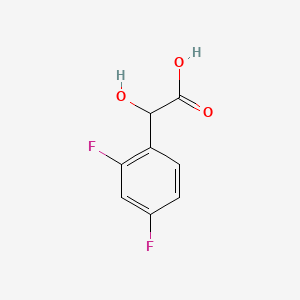

2-fluoro-10H-phenothiazine

Descripción general

Descripción

2-Fluoro-10H-phenothiazine is a derivative of the phenothiazine family, which is known for its diverse applications in medicinal chemistry and material science. The fluorinated phenothiazines have been the subject of various studies due to their potential bioactive properties and their use in the synthesis of complex molecules with desirable physical and chemical characteristics .

Synthesis Analysis

The synthesis of fluorinated 10H-phenothiazines typically involves a Smiles rearrangement, which is a chemical reaction used to produce these compounds from substituted 2-foramido-2´-nitrodiphenylsulfides. This process begins with the reaction of 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation. Further chemical transformations can yield 1-nitro/1-halo-10H-phenothiazines directly from substituted 2-aminobenzenethiols and reactive o-halonitrobenzenes .

Molecular Structure Analysis

The molecular structure of a novel dibenzoyl phenothiazine derivative has been elucidated through crystallographic studies. The structure reveals hydrogen bonds that lock the molecular conformation, leading to a twisted conformation of the molecule. This conformation results in poor solid molecular packing, which is associated with highly emissive behavior in the crystal form of the compound .

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions to form new compounds with different properties. For instance, 10H-phenothiazines can be oxidized to form sulphone derivatives using hydrogen peroxide in glacial acetic acid. Additionally, these phenothiazines can be used as a base to prepare ribofuranosides by treating them with sugar derivatives, which can lead to compounds with potential antimicrobial and anthelmintic activities . N-alkylation of 2-methoxy-10H-phenothiazine has also been explored to introduce substituents that can be converted into cationic or zwitterionic side chains, leading to the synthesis of hybrid dyes with applications in bioanalytical fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. For example, the solid fluorescence quantum yield of a dibenzoyl phenothiazine derivative was found to be as high as 0.63, indicating strong emission both in solution and in the solid state. The reversible mechanofluorochromic properties of this derivative were demonstrated by a change in emission color from green to yellow upon grinding, which could be restored by fuming with dichloromethane or heating. This property is attributed to a crystalline-amorphous phase transformation under external pressure . The spectral features of phenothiazine-coumarin hybrid dyes, particularly their near-infrared emission in aqueous media, have been determined, suggesting their utility as fluorescent markers for bioanalytical applications .

Aplicaciones Científicas De Investigación

1. Optoelectronic Applications

- Summary of Application : Phenothiazine and its derivatives have unique optical and electronic properties, making them a versatile platform for developing materials with a wide range of applications . The electron-rich sulfur and nitrogen atoms make phenothiazine a stronger electron donor, and its non-planar butterfly-shaped bent structure sufficiently suppresses the molecules to form aggregates .

- Results or Outcomes : Phenothiazine-based materials have been effectively exploited in applications such as mechanochromism, aggregation-induced emission, phosphorescence, and sensor probes .

2. Bioactive Applications

- Summary of Application : Derivatives of phenothiazines are highly bioactive and have widespread applications .

- Results or Outcomes : Phenothiazine derivatives have been used in antipsychotic, antiemetic, neuroleptic action, antiproliferative effect, inhibition of P-glycoprotein transport function, urinary antiseptic, antihelminthic, and insecticide applications .

3. Fluorescent Probe Development

- Summary of Application : A new dual-analyte-responsive fluorescent probe based on phenothiazine thiobarbituric acid was developed .

- Results or Outcomes : The probe was used for visual recognition and detection of N2H4 and ClO−, with specificity and rapid response .

4. Photocatalytic Oxidative Coupling of Amines

- Summary of Application : Extended phenothiazines were synthesized and their photocatalytic performance towards visible-light-driven oxidative coupling reactions of amines was systematically investigated .

- Methods of Application : A ring-fusion approach was developed to extend the conjugation length of phenothiazines and synthesize a series of novel extended phenothiazines . The photocatalytic performance of these extended phenothiazines towards visible-light-driven oxidative coupling reactions of amines was then investigated .

- Results or Outcomes : Extended phenothiazines with longer effective conjugation lengths could efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . Moreover, a direct and efficient conversion of amines to imines under sunlight in an air atmosphere was successfully realized .

5. Antipsychotic Medications

- Summary of Application : Phenothiazine derivatives have been used as antipsychotic medications .

- Results or Outcomes : Phenothiazine derivatives have been effective in treating symptoms of psychosis .

6. Insecticides

Safety And Hazards

The safety information for 2-fluoro-10H-phenothiazine indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . The recommended precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Direcciones Futuras

Phenothiazine and its derivatives have been widely utilized in various research areas due to their unique optical and electronic properties, low cost, and easy functionalization . Future research could focus on developing novel phenothiazine-based materials for optoelectronic and catalytic applications .

Propiedades

IUPAC Name |

2-fluoro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIIQJJWPGIHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323368 | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-10H-phenothiazine | |

CAS RN |

397-58-0 | |

| Record name | 397-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)